2-Hexadecanol

Vue d'ensemble

Description

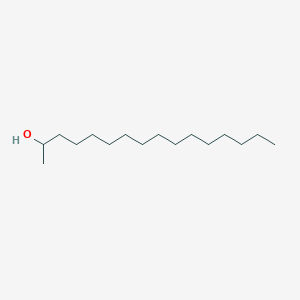

2-Hexadecanol, also known as hexadecan-2-ol, is a long-chain fatty alcohol with the molecular formula C16H34O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the chain. This compound is typically found as a white crystalline solid with a faint, waxy odor. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexadecanol can be synthesized through various methods, including alkylation and hydrogenation reactions:

Alkylation Reaction: One common method involves the alkylation of hexadecane with a suitable alkylating agent, followed by hydrolysis to yield this compound.

Hydrogenation Reaction: Another method involves the hydrogenation of hexadecanone in the presence of a catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of this compound typically involves the reduction of fatty acids or their esters. For instance, the reduction of ethyl palmitate (ethyl hexadecanoate) using a reducing agent like lithium aluminum hydride (LiAlH4) can yield this compound .

Analyse Des Réactions Chimiques

2-Hexadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions:

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Hexadecanone, hexadecanoic acid

Reduction: Hexadecane

Substitution: Hexadecyl chloride

Applications De Recherche Scientifique

Industrial Applications

1. Surfactants and Emulsifiers

2-Hexadecanol is widely utilized as a surfactant and emulsifier in formulations due to its ability to stabilize mixtures of oil and water. The hydrophobic hydrocarbon tail interacts with oils while the hydrophilic hydroxyl group facilitates interaction with water, making it effective in products like creams, lotions, and various cosmetic formulations.

2. Lubricants and Plasticizers

The compound's lubricating properties are leveraged in the production of lubricants and plasticizers. Its chemical stability under various conditions enhances the performance of these materials in applications ranging from automotive lubricants to plastic manufacturing .

3. Coatings and Sealants

In the coatings industry, this compound serves as an additive that improves the flow and leveling properties of paints and sealants. Its inclusion can enhance the durability and appearance of coatings applied to surfaces.

Biological Applications

1. Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity, making it a candidate for incorporation into antimicrobial formulations. Its mechanism involves disrupting bacterial membranes, which can be beneficial in developing new antimicrobial agents .

2. Microbial Metabolism

In environmental microbiology, this compound is studied for its role in microbial degradation processes. Certain microbial communities can metabolize this compound anaerobically, contributing to bioremediation efforts in contaminated environments .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of this compound against various pathogens. Results demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural preservative in food and cosmetic products.

Case Study 2: Biodegradation Pathways

Research focused on the anaerobic degradation pathways of hydrocarbons highlighted the role of this compound as an intermediate compound. This study provided insights into microbial community dynamics in marine environments impacted by hydrocarbon pollution .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Surfactants | Cosmetic formulations | Stabilizes oil-water mixtures |

| Lubricants | Automotive lubricants | Enhances performance under stress |

| Plasticizers | Polymer manufacturing | Improves flexibility and durability |

| Coatings | Paints and sealants | Enhances flow and leveling properties |

| Antibacterial Agent | Food preservation, cosmetics | Natural antimicrobial properties |

| Biodegradation | Environmental remediation | Role in microbial metabolism |

Mécanisme D'action

2-Hexadecanol can be compared with other long-chain fatty alcohols such as 1-hexadecanol (cetyl alcohol) and 2-octadecanol:

1-Hexadecanol (Cetyl Alcohol): Unlike this compound, 1-hexadecanol has the hydroxyl group attached to the first carbon atom.

2-Octadecanol: This compound has a similar structure to this compound but with an additional two carbon atoms in the chain.

Uniqueness of this compound: this compound’s unique positioning of the hydroxyl group on the second carbon atom gives it distinct properties compared to its isomers. This structural difference influences its solubility, melting point, and reactivity, making it suitable for specific applications where other fatty alcohols may not be as effective .

Comparaison Avec Des Composés Similaires

- 1-Hexadecanol (Cetyl Alcohol)

- 2-Octadecanol

- 2-Dodecanol

- 2-Nonanol

- 4-Penten-2-ol

Activité Biologique

2-Hexadecanol, also known as hexadecan-2-ol, is a long-chain fatty alcohol with the molecular formula . It is primarily found in various natural sources, including plant oils and animal fats. This compound has garnered attention for its diverse biological activities, including antimicrobial, pheromonal, and potential therapeutic effects. This article explores the biological activity of this compound through a review of recent studies and findings.

This compound is characterized by its long hydrocarbon chain and a hydroxyl group (-OH) at the second carbon. This structure influences its solubility, volatility, and interaction with biological systems. The compound is typically solid at room temperature and has a high melting point due to its long carbon chain.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- Study Findings : A study reported that this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be in the range of 100-200 µg/mL depending on the bacterial strain tested .

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. This property makes this compound a candidate for use in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 150 |

| Pseudomonas aeruginosa | 200 |

| Escherichia coli | 180 |

2. Pheromonal Activity

This compound has been identified as a pheromone in various species:

- Research Insights : In mice, it acts as a pheromone secreted by preputial glands, influencing sexual behavior. The activation of vomeronasal sensory neurons (VSNs) by this compound was shown to evoke sexually dimorphic neural circuits, which modulate behavioral responses .

- Behavioral Studies : Experimental setups revealed that male and female mice responded differently to varying concentrations of this compound, indicating its role in chemical communication and mating behaviors.

| Treatment Group | Behavioral Response |

|---|---|

| Male Mice + 16OH | Increased VSN activation |

| Female Mice + 16OH | Heightened exploratory behavior |

3. Therapeutic Potential

Recent studies have explored the therapeutic applications of this compound:

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer effects against certain cell lines. For instance, it has shown cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of approximately 500 µg/mL .

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Bioremediation : In Arctic soils contaminated with hydrocarbons, the application of this compound has been studied for its potential to enhance microbial degradation processes . The presence of this compound facilitated the breakdown of pollutants by stimulating microbial activity.

- Cosmetic Applications : Due to its emollient properties, this compound is used in cosmetic formulations for skin moisturization and as a thickening agent. Its safety profile has been supported by various toxicity studies.

Propriétés

IUPAC Name |

hexadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRFBGMOWJEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871235 | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-31-4 | |

| Record name | 2-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Hexadecanol is a fatty alcohol with the molecular formula C16H34O. Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom.

A: this compound has a molecular weight of 242.45 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, vibrational sum frequency spectroscopy (VSFS) reveals information about its molecular structure and orientation within monolayer films. [] This technique highlights how the position of the hydroxyl group influences the molecule's conformation and packing behavior at the air/water interface. [, ]

A: The position of the hydroxyl group on the second carbon of this compound plays a crucial role in its packing behavior. Research indicates that at its equilibrium spreading pressure, this compound forms a tightly packed monolayer with a molecular area of 21.5 Ų/molecule. [] This suggests that the molecule primarily adopts an all-trans conformation, with the methyl group at the first carbon submerged in the water subphase. [] This conformation leads to a high degree of order within the film. [] In contrast, isomers like 3-Hexadecanol and 4-Hexadecanol form more loosely packed, expanded monolayers due to less restricted orientations of their methyl groups. []

A: Grazing incidence X-ray diffraction (GID) studies have shown that some fatty alcohols, including this compound, can exhibit disordered packing within their monolayers. [] This disorder is characterized by a distribution of alkyl chain tilt azimuths, resulting in a characteristic arc-shaped diffraction pattern. [] This phenomenon is attributed to a mismatch between the packing preferences of the alkyl chains and the head groups. [] Essentially, if the effective size of the headgroup perpendicular to the alkyl chain tilt direction exceeds a critical value, a disordered packing arrangement arises. [] This understanding helps explain the behavior of different fatty alcohols and their mixtures in monolayer formations.

A: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for identifying and quantifying this compound in various sample types. [, , , , ] This method separates compounds based on their volatility and provides information about their mass-to-charge ratio, enabling identification and quantification. [, , , , ] Additionally, vibrational sum frequency spectroscopy (VSFS) provides insights into the molecular structure and orientation of this compound within monolayer films. []

A: Yes, this compound has been detected in the peel of Litchi chinensis, a type of lychee fruit. [] This suggests a potential natural source of this compound, although its specific role within the plant remains unknown.

A: Research shows that this compound can be utilized as a binding matrix in the development of tyrosinase-based biosensors. [] Specifically, it is used in conjunction with graphite powder modified with tyrosinase to create a solid composite transducer for amperometric detection of phenol and related compounds. [] This application highlights the potential of this compound in analytical chemistry and environmental monitoring.

ANone: Several studies highlight the interactions between this compound and microorganisms:

A: While the provided research doesn't directly address the environmental impact of this compound, its presence in natural sources like Litchi chinensis [] suggests its potential release into the environment. Additionally, its use in applications like biosensors [] could lead to its presence in waste streams. Further research is crucial to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.